molecular formula C7H11NO3 B11918482 (R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate

(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate

Cat. No.: B11918482
M. Wt: 157.17 g/mol
InChI Key: WOKFJJXVSSVWAS-BYPYZUCNSA-N
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Description

“(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate” is a chiral azetidine derivative characterized by a strained four-membered ring system (azetidine) with a ketone group at the 4-position and a methyl ester at the 2-position.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (2R)-3,3-dimethyl-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-7(2)4(5(9)11-3)8-6(7)10/h4H,1-3H3,(H,8,10)/t4-/m0/s1

InChI Key

WOKFJJXVSSVWAS-BYPYZUCNSA-N

Isomeric SMILES

CC1([C@@H](NC1=O)C(=O)OC)C

Canonical SMILES

CC1(C(NC1=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base and a suitable solvent, such as tetrahydrofuran or dichloromethane, at low temperatures to ensure the formation of the desired chiral product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The ketone group in ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and the mechanisms of enzyme-catalyzed reactions involving azetidine derivatives.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.

Industry: In the chemical industry, ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can be used in the synthesis of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between “(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate” and related oxazolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Ring Type Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Substituents
This compound Azetidine Not provided - - - - 3,3-dimethyl, 4-oxo, methyl ester
methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate Oxazolidine C₅H₇NO₄ 145.11 -0.3 1 4 2-oxo, methyl ester
(R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate Oxazolidine C₁₂H₂₃NO₅ 261.31 ~1.5* 1 (hydroxyl) 5 tert-butyl ester, hydroxymethyl, 2,2-dimethyl

*Estimated based on tert-butyl group’s lipophilicity.

Key Comparison Points

Ring Strain and Reactivity :

  • The azetidine core in the target compound introduces significant ring strain due to its four-membered structure, making it more reactive toward ring-opening or nucleophilic attacks compared to five-membered oxazolidines .
  • Oxazolidines (e.g., methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate) exhibit lower strain, enhancing their stability in synthetic or biological environments .

Substituent Effects: The 3,3-dimethyl groups in the azetidine derivative provide steric shielding, which may reduce undesired side reactions (e.g., dimerization) but limit accessibility to reactive sites.

Functional Group Influence: The 4-oxo group in the azetidine derivative may act as a Michael acceptor or participate in keto-enol tautomerism, whereas the 2-oxo group in oxazolidines directs reactivity toward amide bond formation or nucleophilic substitution. The tert-butyl ester in offers superior hydrolytic stability compared to the methyl ester in the azetidine derivative, which is more prone to enzymatic or basic cleavage.

Electronic and Solubility Properties :

  • The azetidine’s smaller ring and electron-withdrawing ketone group likely result in a higher dipole moment and polarity compared to oxazolidines. However, the absence of explicit XLogP3 data for the azetidine complicates direct solubility comparisons.
  • The oxazolidine in (XLogP3 = -0.3) is moderately polar, while the tert-butyl derivative is more lipophilic (estimated XLogP3 ~1.5), favoring membrane permeability in drug design.

Biological Activity

(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is a chiral compound belonging to the azetidine family, characterized by a four-membered ring structure with a ketone and a carboxylate group. Its molecular formula is C₈H₁₃N₁O₃, with a molecular weight of approximately 171.19 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound include:

  • Azetidine Ring : A four-membered saturated heterocyclic ring.
  • Dimethyl Substituents : These contribute to its steric properties and influence its biological interactions.
  • Methyl Ester : Enhances solubility and reactivity.

Biological Activity Overview

The biological profile of this compound indicates potential applications in various therapeutic areas, including:

1. Antimicrobial Activity

Research has shown that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound has been noted to have MIC values in the range of 2–8 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Studies suggest that this compound may have anticancer properties:

  • Cytotoxicity : It has demonstrated cytotoxic effects on several cancer cell lines, such as ovarian carcinoma (PA1) and prostate carcinoma (PC3), with IC₅₀ values ranging from 8–20 µM .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation.

3. Neuroprotective Effects

Emerging research indicates potential neuroprotective activity:

  • Oxidative Stress Reduction : Some derivatives have shown the ability to protect neurons from oxidative stress at concentrations as low as 3 µM .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Study 1: Antimicrobial Evaluation

A series of azetidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the azetidine ring significantly enhanced antibacterial efficacy.

CompoundMIC (µg/mL)Activity Type
Compound A4Antibacterial
Compound B8Antifungal
This compound2Antibacterial

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives exhibited potent antiproliferative activity.

Cell LineIC₅₀ (µM)Compound Tested
PA115(R)-Methyl derivative
PC310(R)-Methyl derivative
DU14520(R)-Methyl derivative

Synthesis Methods

Various synthetic routes have been developed for obtaining this compound. These methods often focus on optimizing yield and selectivity while maintaining the integrity of the chiral center.

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